molecular formula C14H16N6O B2685191 (5-Methylpyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1043248-43-6

(5-Methylpyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2685191
CAS No.: 1043248-43-6
M. Wt: 284.323
InChI Key: BKPROMILZYJJIA-UHFFFAOYSA-N
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Description

“(5-Methylpyrazin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a chemical compound. It’s related to a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which were synthesized and screened for their monoamine oxidase A and B inhibitory activity .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The structures of the compounds were elucidated using spectroscopic methods . The yield of the synthesis process was 83% .


Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopic methods. The IR spectrum showed peaks at 3013 cm^-1 (aromatic C–H), 2931 cm^-1 (aliphatic C–H), 1635 cm^-1 (amide C=O), 1581–1415 cm^-1 (C=C and C=N), 1251–1024 cm^-1 (C–N and C–O) .


Chemical Reactions Analysis

This compound has been evaluated for its monoamine oxidase A and B inhibitory activity . It has also shown to increase CASPASE 3/7 activity in a dose-dependent manner .


Physical And Chemical Properties Analysis

The compound has a melting point of 200–202 °C . Its molecular weight is 284.323.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis and evaluation of novel compounds with antibacterial properties. A study by Inoue et al. (1994) synthesized a series of compounds with potent activity against both Gram-positive and Gram-negative bacteria, highlighting their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) isolates, indicating potential applications in addressing antibiotic resistance Inoue et al., 1994.

Pharmacokinetics and Metabolism

Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, detailing the processes of absorption, metabolism, and elimination in rats, dogs, and humans. This study provides insights into the pharmacokinetic profile of related compounds, offering a foundation for further pharmaceutical development Sharma et al., 2012.

Antimicrobial Activity

Patel et al. (2011) reported on the synthesis and in vitro antimicrobial activity of new pyridine derivatives. The study evaluated the antimicrobial efficacy of synthesized compounds against various bacterial and fungal strains, showing variable and modest activity, which suggests potential applications in developing new antimicrobial agents Patel et al., 2011.

Antitumor and Antimicrobial Activities

Riyadh (2011) focused on the synthesis of novel N-arylpyrazole-containing enaminones and their reactions to produce substituted pyridine derivatives with antitumor and antimicrobial activities. This research indicates the potential of these compounds in cancer treatment and infection control Riyadh, 2011.

Novel Synthesis Approaches

Research by Svetlana et al. (2015) explored the synthesis of novel annelated 2-oxopiperazines, demonstrating innovative approaches to creating heterocyclic systems with potential pharmaceutical applications Svetlana et al., 2015.

Mechanism of Action

The compound exhibits selective monoamine oxidase A inhibitory activity. This suggests that it could potentially be used in the treatment of conditions like depression .

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-11-9-18-12(10-17-11)13(21)19-5-7-20(8-6-19)14-15-3-2-4-16-14/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPROMILZYJJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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